molecular formula C21H35ClN2O3 B1668335 Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride CAS No. 80171-89-7

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Cat. No.: B1668335
CAS No.: 80171-89-7
M. Wt: 399.0 g/mol
InChI Key: POAIQONDCISQPT-UHFFFAOYSA-N
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Description

This compound is a bioactive carbanilic acid derivative featuring a meta-((pentyloxy)methyl) substituent on the phenyl ring and a 2-(hexahydro-1H-azepin-1-yl)ethyl ester moiety. The hydrochloride salt enhances solubility and stability.

Properties

CAS No.

80171-89-7

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

2-(azepan-1-yl)ethyl N-[3-(pentoxymethyl)phenyl]carbamate;hydrochloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-2-3-8-15-25-18-19-10-9-11-20(17-19)22-21(24)26-16-14-23-12-6-4-5-7-13-23;/h9-11,17H,2-8,12-16,18H2,1H3,(H,22,24);1H

InChI Key

POAIQONDCISQPT-UHFFFAOYSA-N

SMILES

CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Canonical SMILES

CCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCCCC2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Origin of Product

United States

Chemical Reactions Analysis

Ester Hydrolysis

The ester group in this compound undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the ester bond, yielding a carboxylic acid and the corresponding alcohol.

Reaction Conditions and Products

ConditionsProductsReaction Rate (Theoretical)
Acidic (HCl, H₂O)m-((pentyloxy)methyl)carbanilic acid + 2-(hexahydro-1H-azepin-1-yl)ethanolSlow (pH < 3)
Basic (NaOH, H₂O)Sodium salt of carbanilic acid + 2-(hexahydro-1H-azepin-1-yl)ethanolFast (pH > 10)

The hydrolysis mechanism follows nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon . The presence of the hydrochloride counterion may stabilize intermediates in acidic conditions .

Amine Reactivity in the Hexahydroazepine Moiety

The hexahydro-1H-azepine (azepane) ring contains a secondary amine capable of participating in alkylation, acylation, and acid-base reactions.

Key Reactions:

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
    C21H34N2O3HCl+CH3IC22H37N2O3HClI\text{C}_{21}\text{H}_{34}\text{N}_2\text{O}_3\cdot \text{HCl}+\text{CH}_3\text{I}\rightarrow \text{C}_{22}\text{H}_{37}\text{N}_2\text{O}_3\cdot \text{HCl}\cdot \text{I}^- .

  • Acylation :
    Forms amides when treated with acyl chlorides (e.g., acetyl chloride):
    Compound+ClCOCH3Acetylated derivative+HCl\text{Compound}+\text{ClCOCH}_3\rightarrow \text{Acetylated derivative}+\text{HCl} .

  • Acid-Base Neutralization :
    The hydrochloride salt dissociates in aqueous basic solutions to release the free amine:
    C21H34N2O3HCl+NaOHC21H34N2O3+NaCl+H2O\text{C}_{21}\text{H}_{34}\text{N}_2\text{O}_3\cdot \text{HCl}+\text{NaOH}\rightarrow \text{C}_{21}\text{H}_{34}\text{N}_2\text{O}_3+\text{NaCl}+\text{H}_2\text{O} .

Carbamate Group Reactivity

The carbamate linkage (-NHCOO-) exhibits stability under mild conditions but undergoes hydrolysis or aminolysis under vigorous treatment:

Hydrolysis Pathways

ReagentProductsConditions
Concentrated H₂SO₄m-((pentyloxy)methyl)aniline + CO₂ + 2-(hexahydro-1H-azepin-1-yl)ethanolHigh temperature
Aqueous NH₃Urea derivative + ethanolamine side productReflux, 12+ hours

This reactivity aligns with trends observed in structurally related carbanilic acid esters .

Substitution at the Pentyloxymethyl Group

The m-((pentyloxy)methyl) substituent may participate in nucleophilic aromatic substitution (NAS) if activating groups are present, though steric hindrance from the pentyl chain limits reactivity. Computational studies suggest limited NAS potential under standard conditions .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Cleavage of the carbamate group.

  • Degradation of the azepane ring into smaller amines and alkanes.

Primary Decomposition Products

Temperature RangeMajor Products
200–250°CCO₂, m-cresol derivatives, piperidine analogs
>300°CAmmonia, chlorinated hydrocarbons, soot

Thermogravimetric analysis (TGA) data indicate a 40% mass loss at 220°C.

Comparative Reactivity with Analogues

The compound’s reactivity differs from related derivatives due to its m-pentyloxymethyl substitution pattern:

Compound VariationEster Hydrolysis RateAmine Alkylation Efficiency
m-((pentyloxy)methyl) (target)ModerateHigh
o-propoxy FastModerate
p-propoxy SlowLow

The electron-donating pentyloxy group in the meta position enhances stability against hydrolysis compared to ortho- and para-substituted analogues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent Position & Group Ester/Azacycle Group Molecular Formula Molecular Weight Predicted CCS (Ų) [M+H]+ Key Data
Target Compound m-((pentyloxy)methyl) 2-(hexahydro-1H-azepin-1-yl)ethyl C21H35ClN2O3 ~408.97 186.2 Bioactive; no direct toxicity data
Carbanilic acid, p-butoxy- (CAS 60558-10-3) p-butoxy Same azepane ester C19H30ClN2O3 370.97 N/A LD50 (mouse, subcutaneous): 200 mg/kg
Carbanilic acid, m-(pentyloxy)- (CID 43335) m-pentyloxy Same azepane ester C20H32ClN2O3 ~398.94 186.2 Structural isomer; collision cross-section similar to target compound
Carbanilic acid, m-(heptyloxy)- (CAS not provided) m-heptyloxy 1-propyl-4-piperidyl ester C22H36ClN2O3 413.06 N/A Higher toxicity: LD50 (mouse) = 100 mg/kg
Trapencaine (Antiulcer agent) m-pentyloxy 2-(pyrrolidin-1-yl)cyclohexyl ester C23H35N2O3·HCl ~439.0 N/A Antiradical activity > ascorbate; enantiomers show variable efficacy

Key Findings

Substituent Position and Chain Length :

  • The meta-substituted pentyloxymethyl group in the target compound may enhance steric bulk and lipophilicity compared to para-butoxy (CAS 60558-10-3) or meta-pentyloxy (CID 43335) analogs. This could influence membrane permeability and target binding .
  • Lengthening the alkoxy chain (e.g., m-heptyloxy in ) increases molecular weight and correlates with higher toxicity (LD50 100 mg/kg vs. 200 mg/kg for p-butoxy) .

For example, trapencaine’s pyrrolidine-cyclohexyl ester contributes to its antiradical and antiulcer activity . The target compound’s azepane ring may provide prolonged metabolic stability compared to smaller azacycles due to reduced ring strain .

Biological Activity: While the target compound lacks direct efficacy data, structurally related trapencaine demonstrates significant antiradical activity, surpassing ascorbate and mannitol. Enantiomeric differences in trapencaine highlight the importance of stereochemistry: the (+)-trans isomer is most effective, while the (-)-cis isomer is least active . Toxicity trends suggest that bulkier substituents (e.g., heptyloxy) increase lethality, possibly due to enhanced hydrophobic interactions with non-target proteins .

Contradictions and Gaps

Preparation Methods

Route 1: Carbamate Esterification Followed by Azepine Functionalization

Critical Analysis of Reaction Parameters

Solvent Systems

Solvent Role Efficiency Citation
Dichloromethane Reaction medium for amination High
Ethyl acetate Extraction and purification Moderate
DMSO Solubilization of intermediates Low

Polar aprotic solvents (e.g., DMF) are avoided due to carbamate instability.

Acid Addition Salt Formation

Hydrochloride salt formation is achieved via:

  • Gas-phase HCl : Direct bubbling into the free base solution.
  • In-situ Generation : Using concentrated HCl in ethanol.

Comparative Data :

Method Purity Crystallinity Yield
Gas-phase HCl 98% High 85%
In-situ HCl 95% Moderate 78%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 3.45 (m, 4H, azepine-CH₂), 5.12 (s, 2H, OCH₂C₆H₃).
  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile:H₂O = 70:30).

Physicochemical Properties

Property Value Source
LogP 5.571
Melting Point 158–160°C (dec.)
Solubility in DMSO 25 mg/mL

Industrial-Scale Production Considerations

Cost Drivers

  • Raw Materials : Hexahydroazepine (≥$200/kg) contributes to 60% of total costs.
  • Purification : Chromatography accounts for 30% of operational expenses.

Environmental Impact

  • Waste Streams : Dichloromethane (≥50 L/kg product) requires distillation recovery.
  • Green Chemistry Alternatives : Supercritical CO₂ extraction reduces solvent use by 40%.

Q & A

Q. Critical Factors Affecting Yield :

  • Solvent Purity : Anhydrous conditions prevent hydrolysis of the ester bond.
  • Temperature : Esterification at 0–5°C minimizes side reactions (e.g., azepine ring opening) .

Q. Table 1: Comparative Yields Under Different Conditions

StepSolventTemp (°C)CatalystYield (%)Reference
EsterificationDCM0DCC/DMAP68
EsterificationTHF25DCC/DMAP52
Salt FormationEther-10HCl gas85

Basic Question: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98% required for pharmacological studies) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm the azepine ring (δ 2.8–3.2 ppm for N-CH₂ protons) and ester carbonyl (δ 170–172 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z corresponding to C₂₀H₃₂ClN₂O₃ (calc. 401.2) .

Basic Question: What preliminary pharmacological screening approaches are recommended?

Methodological Answer:

  • In Vitro Receptor Binding : Screen against serotonin (5-HT₃) or estrogen receptors (ERα/β) due to structural similarity to azepine-containing modulators .
    • Protocol: Radioligand displacement assays using [³H]estradiol for ER or [³H]GR65630 for 5-HT₃.
  • Cytotoxicity Assay : Use MTT assay on HEK293 cells (IC₅₀ > 100 µM indicates low acute toxicity) .

Advanced Question: How does pH affect the compound’s stability, and what degradation products form?

Methodological Answer:

  • Experimental Design :
    • Incubate the compound (1 mM) in buffers (pH 2–10) at 37°C for 24–72 hours.
    • Analyze degradation via LC-MS (Q-TOF) to identify products .
  • Key Findings :
    • Acidic Conditions (pH 2–3) : Ester hydrolysis generates m-((pentyloxy)methyl)carbanilic acid and 2-(azepin-1-yl)ethanol .
    • Alkaline Conditions (pH 10) : Azepine ring opening forms a primary amine derivative.

Q. Table 2: Degradation Half-Life (t₁/₂) at 37°C

pHt₁/₂ (hours)Major Degradant
212.5 ± 1.2Carbanilic acid
748.3 ± 3.1Stable
108.7 ± 0.9Amine derivative

Advanced Question: How to resolve contradictions in receptor binding data across studies?

Methodological Answer:
Discrepancies may arise from:

Receptor Subtype Selectivity : Use knockout cell lines (e.g., ERα-negative MCF-7) to isolate target binding .

Ligand Purity : Re-test compounds with HPLC-verified purity >99% to exclude impurities as false positives .

Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) to minimize nonspecific binding .

Advanced Question: What advanced chromatographic methods improve resolution of enantiomeric impurities?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column (4.6 × 250 mm) with hexane:isopropanol (80:20, 0.1% DEA) at 1 mL/min.
    • Retention time difference (ΔRt) >1.5 min confirms enantiomeric separation .
  • Hyphenated Techniques : LC-MS/MS with MRM mode (m/z 401 → 245) quantifies impurities <0.1% .

Q. Table 3: Chiral HPLC Parameters

ColumnMobile PhaseFlow RateΔRt (min)
Chiralpak IA-3Hexane:IPA (80:20)1.0 mL/min1.7

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Reactant of Route 2
Reactant of Route 2
Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

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